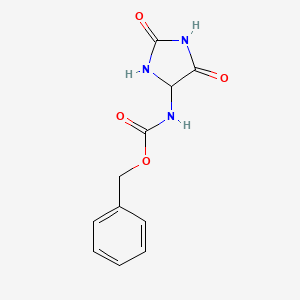
Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate: is a chemical compound with the molecular formula C_11H_10N_2O_4 It is known for its unique structure, which includes an imidazolidinone ring and a benzyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate typically begins with the reaction of benzylamine and phosgene to form benzyl isocyanate.
Formation of Imidazolidinone Ring: The benzyl isocyanate is then reacted with glycine to form the imidazolidinone ring. This reaction is usually carried out in the presence of a base such as triethylamine.
Final Product Formation: The final step involves the cyclization of the intermediate to form this compound. This step may require heating and the use of a suitable solvent such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the benzyl group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and suitable solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate can be used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Protein Modification: It can be used to modify proteins and peptides for research purposes.
Medicine:
Drug Development: this compound is being explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate inhibits specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction: The compound may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
Comparison with Similar Compounds
Benzyl (2,5-dioxooxazolidin-4-yl)carbamate: Similar structure but with an oxazolidinone ring instead of an imidazolidinone ring.
Benzyl (2,5-dioxopyrrolidin-4-yl)carbamate: Contains a pyrrolidinone ring instead of an imidazolidinone ring.
Uniqueness:
Structural Differences: The presence of the imidazolidinone ring in Benzyl (2,5-dioxoimidazolidin-4-yl)carbamate distinguishes it from other similar compounds, leading to different chemical reactivity and biological activity.
Functional Applications: The unique structure of this compound allows it to be used in specific applications where other similar compounds may not be effective.
Properties
CAS No. |
111140-90-0 |
|---|---|
Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
benzyl N-(2,5-dioxoimidazolidin-4-yl)carbamate |
InChI |
InChI=1S/C11H11N3O4/c15-9-8(12-10(16)14-9)13-11(17)18-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,17)(H2,12,14,15,16) |
InChI Key |
ZBCOHYJNXCKJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















